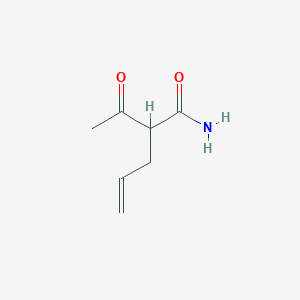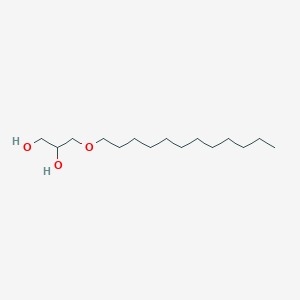
N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine (NB-Por) is a porphyrin-based photosensitizer that has been extensively studied for its potential applications in photodynamic therapy (PDT) and imaging. It is a water-soluble compound that can be activated by light to generate reactive oxygen species (ROS) that can selectively destroy cancer cells.
作用機序
Upon activation by light, N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine generates singlet oxygen and other ROS that can cause oxidative damage to cancer cells. Singlet oxygen can react with cellular components such as lipids, proteins, and DNA, leading to cell death. The selective accumulation of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine in cancer cells is thought to be due to the increased uptake of porphyrin-based compounds by cancer cells compared to normal cells.
生化学的および生理学的効果
N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine has been shown to be non-toxic in the absence of light activation. Upon activation by light, N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine generates ROS that can cause oxidative damage to cancer cells. However, the selectivity of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine for cancer cells over normal cells is not absolute, and some normal cells may also be affected. N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine has been shown to induce apoptosis and necrosis in cancer cells.
実験室実験の利点と制限
N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine has several advantages for lab experiments. It is water-soluble and can be easily administered to cells in culture or animals. It is activated by light, which allows for precise spatial and temporal control of ROS generation. It is also relatively stable and can be stored for long periods of time. However, N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine has some limitations. It is relatively expensive compared to other porphyrin-based photosensitizers. It also has limited absorption in the red region of the spectrum, which may limit its effectiveness in deep-tissue imaging and therapy.
将来の方向性
There are several future directions for the study of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine. One direction is to improve its selectivity for cancer cells over normal cells. This could be achieved by modifying the chemical structure of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine or by targeting specific receptors on cancer cells. Another direction is to improve its absorption in the red region of the spectrum, which would increase its effectiveness in deep-tissue imaging and therapy. Finally, the combination of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine with other therapies, such as chemotherapy or immunotherapy, could enhance its effectiveness in treating cancer.
合成法
The synthesis of N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine involves the condensation of pyrrole and aldehyde derivatives in the presence of a Lewis acid catalyst. The nitrobenzyl group is introduced to the meso-position of the porphyrin ring by reacting with 4-nitrobenzaldehyde. The carboxyphenyl group is introduced by reacting with 4-carboxybenzaldehyde. The sulfonic acid groups are introduced by reacting with 4-sulfobenzoic acid. The final product is obtained by purification using column chromatography.
科学的研究の応用
N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine has been extensively studied for its potential applications in PDT and imaging. In PDT, N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine is administered to the patient and selectively accumulates in cancer cells. Upon activation by light, N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine generates ROS that selectively destroy cancer cells while sparing normal cells. N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine has been shown to be effective against a wide range of cancer types, including breast cancer, prostate cancer, and lung cancer. In imaging, N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine can be used as a fluorescent probe to visualize cancer cells.
特性
CAS番号 |
125295-40-1 |
|---|---|
製品名 |
N-4-Nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine |
分子式 |
C52H35N5O13S3 |
分子量 |
1034.1 g/mol |
IUPAC名 |
4-[23-[(4-nitrophenyl)methyl]-10,15,20-tris(4-sulfophenyl)-21H-porphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C52H35N5O13S3/c58-52(59)35-5-3-31(4-6-35)48-40-21-22-41(53-40)49(32-7-15-37(16-8-32)71(62,63)64)43-24-26-45(55-43)51(34-11-19-39(20-12-34)73(68,69)70)47-28-27-46(56(47)29-30-1-13-36(14-2-30)57(60)61)50(44-25-23-42(48)54-44)33-9-17-38(18-10-33)72(65,66)67/h1-28,53H,29H2,(H,58,59)(H,62,63,64)(H,65,66,67)(H,68,69,70) |
InChIキー |
MRGVHHUEFCTLKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)S(=O)(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)S(=O)(=O)O)C1=CC=C(C=C1)S(=O)(=O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)S(=O)(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)S(=O)(=O)O)C1=CC=C(C=C1)S(=O)(=O)O)[N+](=O)[O-] |
同義語 |
N-4-nitrobenzyl-5-(4-carboxyphenyl)-10,15,20-tris(4-sulfophenyl)porphine N-bzHCS3P |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



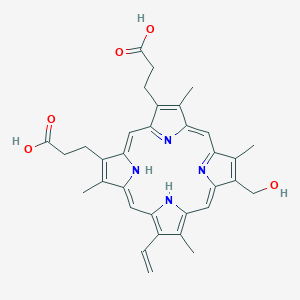
![Benzamide, N-[2-(acetyloxy)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B54221.png)
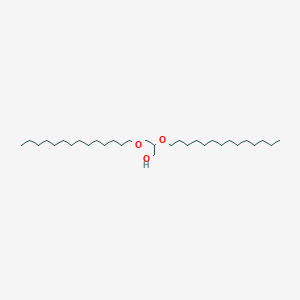
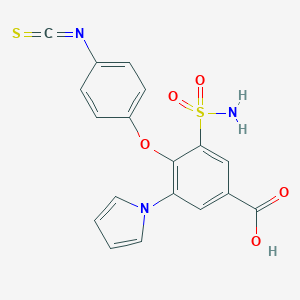
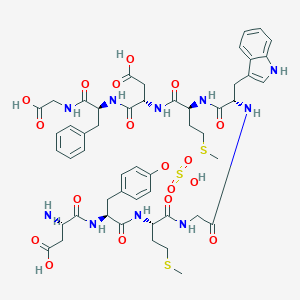
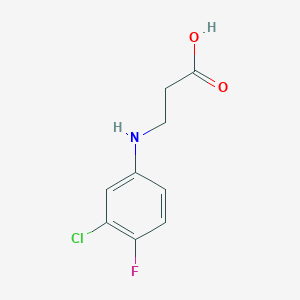
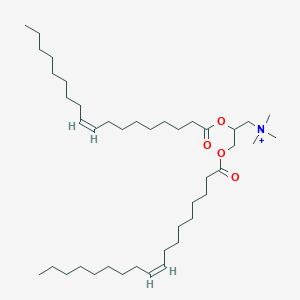
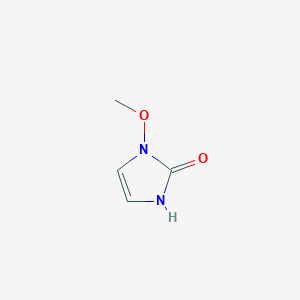
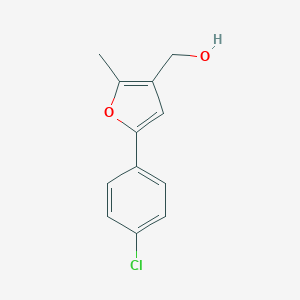
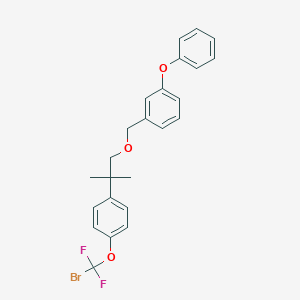
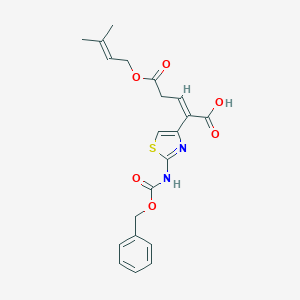
![4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane](/img/structure/B54234.png)
